Lythramine

Description

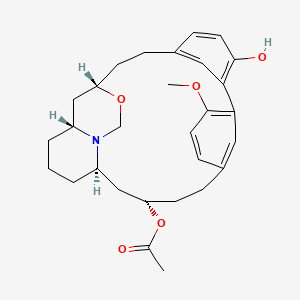

Structure

2D Structure

3D Structure

Properties

CAS No. |

32420-56-7 |

|---|---|

Molecular Formula |

C29H37NO5 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[(9S,13R,17R,19S)-3-hydroxy-25-methoxy-10-oxa-12-azapentacyclo[20.3.1.12,6.19,13.012,17]octacosa-1(25),2,4,6(28),22(26),23-hexaen-19-yl] acetate |

InChI |

InChI=1S/C29H37NO5/c1-19(31)35-25-11-7-21-9-13-29(33-2)27(15-21)26-14-20(8-12-28(26)32)6-10-24-16-22-4-3-5-23(17-25)30(22)18-34-24/h8-9,12-15,22-25,32H,3-7,10-11,16-18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |

InChI Key |

YODZWLPSGSZPHZ-NGSHPTGOSA-N |

SMILES |

CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O |

Isomeric SMILES |

CC(=O)O[C@H]1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CC[C@H]4C[C@H]5CCC[C@H](C1)N5CO4)O |

Canonical SMILES |

CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Lythramine

Botanical Sources and Distribution of Lythramine

This compound, a complex cyclophane piperidine (B6355638) alkaloid, is a notable natural product. nih.gov Its presence has been extensively documented in plants belonging to the Lythrum genus.

Lythrum Species as Primary Natural Sources

The primary natural sources of this compound are species within the Lythrum genus, which is part of the Lythraceae family. wikipedia.orgiosrphr.org This family comprises approximately 38 species of flowering plants native to temperate regions globally. wikipedia.orgcapes.gov.br

This compound was first isolated from Lythrum anceps Makino. wikipedia.orgresearchgate.netdntb.gov.ua Another prominent source is Lythrum salicaria, commonly known as purple loosestrife. iosrphr.orgjkomor.org Lythrum salicaria is an herbaceous perennial native to Europe, temperate Asia, and northwest Africa, and has become naturalized in various temperate parts of the world, including North America, South America, and Australia. wikipedia.orgcabidigitallibrary.orgbsbi.org

Beyond this compound, Lythrum salicaria is known to produce a diverse array of other alkaloids, including piperidine and quinolizidine (B1214090) derivatives such as lythranine, lythranidine (B1215154), lythrancine I–VII, and lythrancepine I–III. iosrphr.orgjkomor.org The presence of these structurally related alkaloids often necessitates highly selective isolation methods to obtain pure this compound.

Table 1: Key Lythrum Species and Associated Alkaloids

| Species Name | Primary Alkaloids Identified (Examples) | Geographic Distribution (Native/Naturalized) |

| Lythrum anceps | This compound, Lythranine, Lythranidine wikipedia.orgresearchgate.netdntb.gov.ua | Japan wikipedia.org |

| Lythrum salicaria | This compound, Lythranine, Lythranidine, Lythrancine, Lythrancepine iosrphr.orgjkomor.org | Europe, Asia, NW Africa (native); N/S America, Australia (naturalized) wikipedia.orgcabidigitallibrary.orgbsbi.org |

| Other Lythrum species | Varied (e.g., L. alatum, L. virgatum) wikipedia.org | Temperate world wikipedia.org |

Identification of Other this compound-Producing Organisms

Based on current research, Lythrum species remain the primary identified natural producers of this compound. While this compound may be detected as a metabolite in biological systems, such as in serum metabolome studies, this indicates its presence or metabolism within an organism rather than de novo biosynthesis by that organism. nih.gov Therefore, no other organisms beyond the Lythrum genus have been clearly identified as direct producers of the chemical compound this compound.

State-of-the-Art Chromatographic Techniques for this compound Isolation

The isolation of this compound from its complex botanical matrices requires sophisticated chromatographic techniques capable of high resolution and purification.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and analysis of this compound. It is widely employed for both analytical and preparative purposes. Analytical HPLC focuses on identifying and quantifying components within a mixture, providing crucial data on purity and concentration. aralyse.techresearchgate.net In contrast, preparative HPLC is designed to isolate and collect substantial quantities of a specific compound, making it invaluable for obtaining this compound for further structural elucidation or biological studies. aralyse.techresearchgate.netteledynelabs.com

The process involves injecting a liquid sample into a mobile phase, which then carries it through a column packed with a solid adsorbent material. aralyse.tech The differential interactions between the sample components and the stationary phase lead to their separation as they elute from the column. aralyse.tech A typical HPLC system includes a pump for mobile phase delivery, an injector, a separation column, a detector (e.g., UV-Vis), and a fraction collector for preparative applications. aralyse.tech Method development for preparative HPLC often begins on an analytical scale to optimize separation conditions before scaling up for larger sample volumes. aralyse.techymc.co.jpthermofisher.com

Countercurrent Chromatography (CCC) and Flash Chromatography Approaches

Beyond HPLC, other advanced chromatographic techniques offer distinct advantages for this compound isolation:

Countercurrent Chromatography (CCC): CCC, also known as high-speed counter-current chromatography (HSCCC), is a liquid-liquid partition chromatography technique that uniquely operates without a solid support matrix. mdpi.comaocs.orgamericanlaboratory.commdpi.com Instead, it utilizes two immiscible liquid phases, with one serving as the stationary phase and the other as the mobile phase. mdpi.comaocs.org This absence of a solid support eliminates issues such as irreversible adsorption, sample loss, and denaturation, leading to high recovery rates and high loading capacities. mdpi.commdpi.com CCC is particularly effective for the isolation and purification of natural products from complex mixtures. aocs.orgmdpi.com Analytical to semi-preparative CCC systems can typically separate approximately 500 mg of a sample using 100-500 mL of solvent, offering a solvent-saving advantage. aocs.org

Flash Chromatography: Flash chromatography is a rapid, simple, and cost-effective technique for purifying organic compounds. psu.edumit.eduextraktlab.comrroij.com It employs a solid silica (B1680970) material as the stationary phase within a column, and a solvent system is driven through it using pressurized gas (e.g., nitrogen). extraktlab.comrroij.com This technique is suitable for separations requiring moderate resolution and can handle sample sizes ranging from 0.01 to 10.0 g, often completing separations within 10 to 15 minutes. psu.edu Flash chromatography is frequently used as a preliminary purification step to concentrate and partially purify complex mixtures, thereby simplifying subsequent high-resolution techniques like preparative HPLC. psu.edu Method development for flash chromatography typically involves optimizing the solvent system using analytical Thin-Layer Chromatography (TLC), aiming for target compound Rf values between 0.2 and 0.3. psu.edumit.edu For more challenging separations, gradient elution can be employed, where the polarity of the mobile phase is gradually increased. mit.edurochester.edu

Table 2: Comparison of Chromatographic Techniques for this compound Isolation

| Feature | High-Performance Liquid Chromatography (HPLC) | Countercurrent Chromatography (CCC) | Flash Chromatography |

| Stationary Phase | Solid adsorbent (e.g., silica, C18) aralyse.tech | Immiscible liquid phase mdpi.comaocs.org | Solid adsorbent (silica) extraktlab.com |

| Mobile Phase | Liquid solvent aralyse.tech | Immiscible liquid phase mdpi.comaocs.org | Liquid solvent + pressurized gas extraktlab.com |

| Resolution | High to very high thermofisher.com | High aocs.orgmdpi.com | Moderate psu.edu |

| Loading Capacity | Variable (analytical to preparative scale) aralyse.techresearchgate.net | High mdpi.comaocs.orgmdpi.com | Moderate (0.01-10.0 g) psu.edu |

| Recovery | High (with proper method) aralyse.tech | High (no irreversible adsorption) mdpi.commdpi.com | Good psu.edu |

| Speed | Variable, often longer for preparative aralyse.tech | Moderate aocs.org | Fast (10-15 minutes) psu.edu |

| Cost | Higher (equipment, columns) mdpi.com | Moderate aocs.org | Lower (inexpensive) psu.edu |

Optimization of Extraction Protocols from Complex Biological Matrices

The extraction of this compound from plant materials, which are complex biological matrices, requires carefully optimized protocols to maximize yield and purity while minimizing co-extraction of interfering compounds. Lythrum salicaria, for instance, contains a wide array of secondary metabolites, including various alkaloids, tannins, anthocyanins, glycosides, triterpenes, sterols, steroids, organic acids, phenolic acids, and flavonoids. iosrphr.orgnih.govresearchgate.netresearchgate.net This chemical diversity necessitates selective and efficient extraction strategies.

General extraction methods for plant materials often involve solvent extraction, with common choices including methanol (B129727) or ethanol-water mixtures. researchgate.netprotocols.iokyoto-u.ac.jp Optimization of these protocols involves several critical parameters:

Solvent Choice: The polarity and chemical properties of the solvent are crucial for selectively dissolving this compound while leaving behind undesirable compounds. Different solvents or solvent mixtures can be tested to achieve optimal extraction efficiency.

Temperature: Elevated temperatures can increase the solubility of target compounds and enhance extraction kinetics, but care must be taken to avoid degradation of heat-sensitive molecules.

pH: Alkaloids like this compound are basic compounds. Therefore, pH adjustment is often a critical step in their extraction. Acid-base extraction is a common strategy where alkaloids are protonated and extracted into an acidic aqueous phase, then deprotonated and extracted into an organic solvent or precipitated after basification.

Extraction Time: The duration of the extraction process impacts the completeness of extraction and can influence the co-extraction of impurities.

Sample Preparation: Initial preparation of the plant material is vital. This often includes drying (e.g., lyophilization) and homogenization (e.g., grinding) to increase the surface area for solvent penetration. protocols.io

Addressing Interfering Compounds: Plants rich in phenols, polysaccharides, or other secondary metabolites can pose challenges to extraction. Optimized protocols often incorporate specific reagents or steps to remove these contaminants, such as the use of sodium dodecyl sulfate (B86663) (SDS), polyvinylpyrrolidone (B124986) (PVP), or cetyltrimethylammonium bromide (CTAB), which form insoluble complexes with interfering compounds. nih.govcd-genomics.com

By systematically optimizing these parameters, researchers can develop robust extraction protocols that yield high-quality this compound from its natural sources, facilitating subsequent purification and analysis.

Elucidation of Lythramine S Molecular Structure and Stereochemistry

Comprehensive Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were fundamental in establishing the planar structure and identifying key functional groups within the Lythramine molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, served as a cornerstone for determining the connectivity of atoms within this compound. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum provided crucial information about the different proton environments and their spatial relationships. For instance, early studies utilized ¹H NMR data to deduce trans-relationships between specific protons, such as C-5-H and C-9-H, and C-3-H and C-11-H, in this compound and its derivatives. wisc.edulcms.czpg.edu.pl The chemical shift of protons adjacent to the nitrogen atom was also found to be particularly informative, shifting to higher fields in cis-derivatives compared to trans-derivatives. wisc.edu

¹³C NMR spectroscopy provided insights into the carbon skeleton, with each unique carbon atom resonating at a characteristic chemical shift indicative of its hybridization, functionalization, and electronic environment. oregonstate.edulibretexts.org The combination of ¹H and ¹³C NMR data allowed for the assignment of individual proton and carbon signals to specific positions within the molecule.

Further structural details were unveiled through two-dimensional (2D) NMR experiments, which provide correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, aiding in the identification of spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish direct and long-range correlations between protons and carbons, respectively, providing critical information for assembling the molecular fragments. d-nb.info Nuclear Overhauser Effect Spectroscopy (NOESY) experiments offer spatial proximity information between protons, which is invaluable for determining relative stereochemistry. nd.edu

While specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are extensive and detailed in primary literature, a generalized representation of the types of data obtained would be as follows:

Table 1: Illustrative ¹H NMR Data for this compound (Hypothetical Example)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Example) |

| 0.8 - 2.5 | m, t, d | (various) | 6.5 - 15.0 | Aliphatic protons |

| 3.0 - 4.5 | m, dd | (various) | 2.0 - 10.0 | Protons α to O/N |

| 4.8 - 5.5 | s, d | (various) | - | Olefinic/Bridgehead |

| 6.5 - 7.5 | m, d | (various) | 7.0 - 9.0 | Aromatic protons |

Table 2: Illustrative ¹³C NMR Data for this compound (Hypothetical Example)

| Chemical Shift (δ, ppm) | Assignment (Example) |

| 10 - 50 | Aliphatic carbons |

| 50 - 90 | Carbons bearing O/N |

| 115 - 160 | Aromatic/olefinic C |

| 160 - 185 | Carbonyl (acetate) |

High-Resolution Mass Spectrometry (HRMS) was crucial for confirming the molecular formula of this compound. The exact mass measurement obtained from HRMS provides a highly precise molecular weight, which can be uniquely correlated to a specific elemental composition. For this compound, the molecular formula was confirmed as C₂₉H₃₇NO₅, with an exact mass of 479.26717328 Da. hmdb.canih.gov This high degree of accuracy is essential for distinguishing between compounds with very similar nominal masses. lcms.cz

Tandem Mass Spectrometry (MS/MS or MSⁿ) played a vital role in dissecting the complex structure of this compound by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. synchrotron-soleil.frcreative-proteomics.com By observing characteristic fragmentation patterns, researchers could deduce the presence of specific functional groups and the connectivity of various structural subunits. This process involves selecting a precursor ion, fragmenting it (e.g., through collision-induced dissociation), and then analyzing the mass-to-charge ratios of the fragments. synchrotron-soleil.fr The fragmentation pathways provide a "fingerprint" that helps in piecing together the molecular skeleton. creative-proteomics.com

Infrared (IR) spectroscopy provided valuable information regarding the functional groups present in this compound. By analyzing the absorption bands corresponding to specific vibrational modes of molecular bonds, key structural features could be identified. libretexts.orgjasco-global.com

Characteristic absorption bands expected for this compound include:

Hydroxyl groups (O-H) : Broad absorption in the region of 3200-3550 cm⁻¹ (hydrogen-bonded) or 3600-3650 cm⁻¹ (free). pg.edu.pllibretexts.orglibretexts.org

Carbonyl group (C=O) : A strong absorption band typically observed around 1700-1750 cm⁻¹, characteristic of the acetate (B1210297) ester functionality. libretexts.orglibretexts.orglibretexts.org

Aromatic C-H stretching : Bands above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.orglibretexts.orglibretexts.org

Aliphatic C-H stretching : Bands in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.orglibretexts.org

C-O stretching : Strong bands in the 1000-1300 cm⁻¹ range, indicative of alcohol and ether linkages within the complex polycyclic system. libretexts.orgroutledge.com

C-N stretching : Bands in the 1000-1250 cm⁻¹ range, characteristic of the piperidine (B6355638) nitrogen. libretexts.orgroutledge.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| O-H (Alcohol) | 3200-3550 | Strong, broad | Hydroxyl stretch |

| C=O (Ester) | 1730-1750 | Strong | Carbonyl stretch |

| C-H (Aromatic) | >3000 | Medium | C-H stretch |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | C-H stretch |

| C-O | 1000-1300 | Strong | C-O stretch |

| C-N | 1000-1250 | Medium-Strong | C-N stretch |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), played a crucial role in determining the absolute configuration of this compound, complementing the information obtained from other spectroscopic techniques and X-ray analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are manifestations of optical activity, providing insights into the three-dimensional structure of chiral molecules. nd.eduddugu.ac.in ORD measures the variation in optical rotation with wavelength, while CD measures the differential absorption of left- and right-circularly polarized light by a chiral substance within its absorption bands. nd.eduddugu.ac.inslideshare.net Linearly polarized light can be considered as a superposition of left- and right-circularly polarized light components. When this light passes through an optically active substance, these components interact differently, leading to optical rotation (measured by ORD) and differential absorption (measured by CD). nd.edusynchrotron-soleil.fr

Early studies on this compound and its related alkaloids utilized specific rotation data, a fundamental aspect of optical activity, to deduce relative stereochemical relationships. wisc.edulcms.czpg.edu.pljascoinc.com While specific CD or ORD spectra for this compound are not detailed in the provided search results, these techniques are routinely employed to determine the absolute configuration of chiral natural products. By comparing the observed CD or ORD curves with those of known compounds or with theoretically calculated spectra, the absolute stereochemistry of chiral centers can be assigned. jasco-global.comjascoinc.com The presence of chromophores within this compound's structure (e.g., aromatic rings, carbonyl groups) would give rise to characteristic Cotton effects in its CD spectrum, which are critical for such analyses. jascoinc.com

X-ray Crystallographic Analysis of this compound and Related Co-Crystallized Species

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid, including its absolute configuration. libretexts.orgnih.govwikipedia.org For this compound, a pivotal breakthrough in its structural elucidation and absolute stereochemical assignment came from the X-ray crystallographic analysis of a related compound, bromo-lythranine hydrobromide. wisc.edulcms.czpg.edu.pl

The successful X-ray analysis of bromo-lythranine hydrobromide provided an unambiguous determination of its structure and absolute configuration. wisc.edulcms.czpg.edu.pl Given the close structural and biosynthetic relationship between lythranine, lythranidine (B1215154), and this compound, this crystallographic data served as a critical reference point. Consequently, based on this definitive X-ray analysis and corroborating spectroscopic evidence (including NMR and specific rotation data), the structures and absolute configurations of lythranine, lythranidine, and this compound were assigned. wisc.edulcms.czpg.edu.pl For this compound, this established an S-configuration at C-3 and C-11, and an R-configuration at C-5 and C-9. wisc.edulcms.czpg.edu.pl

Investigation of Lythramine Biosynthesis Pathways

Identification of Putative Biosynthetic Precursors and Intermediates

The foundational building blocks for Lythraceae alkaloids, including Lythramine, are understood to originate from two primary metabolic pathways: the shikimate pathway, yielding C6-C3 units, and the lysine (B10760008) pathway, contributing a C5 fragment. cdnsciencepub.comcdnsciencepub.com

Putative biosynthetic precursors and intermediates identified for Lythraceae alkaloids include:

C6-C3 Units: Two intact C6-C3 units, derived from phenylalanine, are incorporated into the alkaloid skeleton. cdnsciencepub.com Phenylalanine is a precursor to cinnamic acid, which can then be transformed into phenylpropanoids like p-coumaric acid, a proposed C6-C3 unit involved in ester formation and subsequent phenolic coupling. cdnsciencepub.com

C5 Fragment: A C5 fragment originating from L-lysine contributes to the core structure, specifically forming part of the phenylquinolizidinol system. cdnsciencepub.com Early hypotheses suggested pelletierine (B1199966), derived from lysine and acetate (B1210297), as a precursor for the phenylquinolizidinone skeleton; however, tracer experiments in Decodon verticillatus indicated that pelletierine itself does not serve as a direct precursor for related Lythraceae alkaloids like decodine and decinine. cdnsciencepub.com Despite this, the incorporation of a C5 fragment from lysine is confirmed. cdnsciencepub.com

Phenylquinolizidinone and Phenylquinolizidinol: Compounds structurally analogous to phenylquinolizidinone (e.g., compound 1) and phenylquinolizidinol (e.g., compound 2) are considered key intermediates. cdnsciencepub.com The reduction of a phenylquinolizidinone to its corresponding phenylquinolizidinol is a proposed step, followed by the insertion of a phenylpropanoid unit. cdnsciencepub.com

An overview of the proposed precursor incorporation is presented in the table below:

| Precursor Type | Origin Pathway | Specific Precursors/Fragments | Role in Biosynthesis |

| C6-C3 Unit (x2) | Shikimate | Phenylalanine, Cinnamic acid, p-Coumaric acid | Forms phenylpropanoid unit and part of the lactone ring cdnsciencepub.com |

| C5 Fragment | Lysine | L-Lysine | Contributes to the phenylquinolizidinol system cdnsciencepub.com |

Enzymatic Transformations and Catalytic Mechanisms in this compound Formation

Enzymatic transformations play a critical role in the assembly and modification of this compound and related Lythraceae alkaloids. While specific enzymes directly involved in this compound formation are not fully detailed in available literature, general mechanisms observed in the biosynthesis of similar complex natural products, particularly other Lythraceae alkaloids, provide insights.

A prominent mechanism is oxidative phenol (B47542) coupling . bham.ac.uktandfonline.com This reaction is crucial for constructing the complex polycyclic frameworks characteristic of Lythraceae alkaloids. bham.ac.uk For instance, the isolation of abresoline, another Lythraceae alkaloid, serves as evidence supporting an oxidative coupling pathway for Type I Lythraceae alkaloids. tandfonline.com In synthetic efforts towards related compounds like lythranidine (B1215154), copper-mediated oxidative phenol coupling has been successfully employed to mimic the putative biosynthetic process, highlighting the importance of such transformations. researchgate.net

Enzymes are known for their high selectivity and efficiency in catalyzing various reactions, including C-C, C-N, and C-O bond formations, which are essential for assembling complex molecular scaffolds from simpler precursors. nih.govnih.govcsic.es These biocatalytic steps often occur under mild aqueous conditions, without the need for extensive protecting groups, which is characteristic of natural biosynthetic routes. nih.govmdpi.com

Tracer Experiments and Isotopic Labeling Studies to Delineate Biosynthetic Routes

Tracer experiments utilizing isotopically labeled precursors have been instrumental in delineating the biosynthetic routes to Lythraceae alkaloids. This technique involves replacing specific atoms in a reactant with their isotopes (stable or radioactive) and tracking their incorporation into the final product. wikipedia.org

Key findings from isotopic labeling studies include:

Phenylalanine Incorporation: Studies with 14C-labeled phenylalanine (e.g., [1-14C]-, [2-14C]-, [3-14C]-, and [1,3-14C2]-phenylalanine) demonstrated non-random incorporation of radioactivity into decodine and decinine, two Lythraceae alkaloids. cdnsciencepub.com This confirmed that two intact C6-C3 units derived from phenylalanine are incorporated into these alkaloids. cdnsciencepub.com

Lysine Incorporation: Non-random incorporation of radioactivity from 14C-labeled lysine, cadaverine, and Δ1-piperideine into decodine and decinine was observed. cdnsciencepub.com Furthermore, experiments using 3H,14C-labeled tracers indicated that these alkaloids are derived from L-lysine. cdnsciencepub.com However, a significant finding was that pelletierine, despite being a plausible intermediate, did not serve as a precursor for these specific alkaloids under the tested conditions. cdnsciencepub.com

These studies provide direct evidence for the origin of the carbon skeleton and the integrity of the precursor units during their transformation into the complex alkaloid structures. Modern approaches, such as stable isotope labeling (SIL) platforms combined with mass spectrometry, continue to advance the ability to connect metabolite labeling patterns with their corresponding biosynthetic gene clusters, offering a powerful tool for elucidating complex chemical phenotypes. nih.gov

Comparative Biosynthetic Analysis with Structurally Related Lythraceae Alkaloids (e.g., Lythranidine, Lythranine)

This compound exists within a family of structurally related Lythraceae alkaloids, notably lythranidine and lythranine. nih.govresearchgate.net Their co-occurrence in plants like Lythrum anceps suggests a close biosynthetic relationship. researchgate.netjst.go.jp

Structural relationships that imply biosynthetic connections include:

Lythranine to Lythranidine: Lythranine can be hydrolyzed under mild alkaline conditions to yield lythranidine. researchgate.net This suggests that lythranidine may be a direct precursor to lythranine, or that lythranine represents a modified form of lythranidine.

Lythranine to this compound: this compound can be formed from lythranine through a reaction with formalin. researchgate.net This indicates that lythranine could serve as a direct biosynthetic precursor to this compound, with the introduction of a methylene (B1212753) bridge and an acetate group. nih.govresearchgate.net

These interconversions, observed through chemical transformations, provide strong indications of the sequence of events in the natural biosynthetic pathway, where one alkaloid might be transformed into another through specific enzymatic modifications. The general biogenetic proposals for Lythraceae alkaloids, which involve common precursors and key steps like oxidative phenol coupling, likely apply to the formation of lythranidine, lythranine, and subsequently this compound. cdnsciencepub.comtandfonline.com

Hypothesized Biogenetic Hypotheses and Proposed Enzymatic Cascades (e.g., Phenolic Coupling)

The biogenetic hypotheses for Lythraceae alkaloids, including this compound, center on the convergent assembly of the aforementioned C6-C3 and C5 units, with oxidative phenol coupling being a pivotal step in macrocycle formation.

A general proposed cascade for phenylquinolizidine lactone alkaloids (a class encompassing many Lythraceae alkaloids) involves:

Formation of Phenylquinolizidinone: This core structure is believed to arise from the C5 fragment (derived from lysine) and one of the C6-C3 units. cdnsciencepub.com

Reduction to Phenylquinolizidinol: The phenylquinolizidinone undergoes reduction to form the corresponding phenylquinolizidinol. cdnsciencepub.com

Esterification: A second C6-C3 unit, such as p-coumaric acid, is then incorporated via ester formation with the phenylquinolizidinol. cdnsciencepub.com

Phenolic Coupling: The critical step involves an intramolecular oxidative phenol coupling reaction. cdnsciencepub.combham.ac.uktandfonline.com This reaction facilitates the formation of the cyclophane ring system, a defining feature of these alkaloids. bham.ac.ukresearchgate.net This oxidative coupling is often catalyzed by enzymes (e.g., cytochrome P450 enzymes in similar alkaloid biosyntheses) that enable the formation of new C-C bonds between phenolic moieties. bham.ac.uknih.gov The exact nature of these enzymatic cascades for this compound specifically requires further detailed investigation, but the principle of oxidative coupling is well-supported by studies on related Lythraceae alkaloids and biomimetic syntheses. bham.ac.uktandfonline.comresearchgate.net

This hypothesized cascade highlights the sequential nature of the biosynthesis, where initial building blocks are assembled, modified, and then cyclized through a key oxidative step to yield the complex this compound scaffold.

Strategies for Chemical Synthesis and Directed Derivatization of Lythramine

Total Synthesis Approaches for Lythramine and Its Core Scaffold

While the direct total synthesis of this compound is not extensively documented, strategies for the synthesis of its core structure can be inferred from the successful total synthesis of the closely related and structurally similar alkaloid, lythranidine (B1215154). researchgate.net this compound is a derivative of lythranidine, and therefore, synthetic routes to lythranidine provide a blueprint for accessing the fundamental framework of this compound. researchgate.netnih.gov

Stereoselective and Enantioselective Methodologies

The synthesis of the this compound scaffold necessitates precise control over its stereochemistry. Successful approaches to the analogous lythranidine have employed symmetry-focused and two-directional strategies to install the multiple stereocenters. researchgate.net These methods often rely on thermodynamically controlled reactions to achieve the desired stereoisomer. researchgate.net The key stereochemical features, such as the trans-relationship between substituents on the piperidine (B6355638) ring, are critical for the biological activity of this class of alkaloids and must be established through carefully designed stereoselective reactions. researchgate.netrsc.org

Key Reaction Transformations (e.g., Aza-Michael Additions, Macrocyclization Reactions, Ring-Closing Metathesis, Ruthenium-catalyzed Redox Isomerization)

The construction of the complex macrocyclic and polycyclic ring system of this compound relies on a series of key chemical transformations.

Aza-Michael Additions: A pivotal step in the synthesis of the lythranidine core, and by extension the this compound scaffold, is the use of a twofold intermolecular and subsequent transannular aza-Michael addition. researchgate.net This reaction is instrumental in forming the piperidine ring and establishing the crucial stereochemistry of the molecule in a thermodynamically controlled manner. researchgate.net

Macrocyclization Reactions: The formation of the large seventeen-membered ring is a significant hurdle in the synthesis of these alkaloids. rsc.org Various macrocyclization strategies have been explored for related structures.

Ring-Closing Metathesis (RCM): While not explicitly detailed for this compound in the provided results, Ring-Closing Metathesis (RCM) is a powerful and widely used method for the formation of macrocycles in natural product synthesis.

Ruthenium-catalyzed Redox Isomerization: This type of transformation can be a key step in the synthesis of complex alkaloids, often used to create the necessary functionality for subsequent cyclization reactions.

A summary of key reactions is presented in the table below:

| Reaction Type | Role in Synthesis | Reference |

|---|---|---|

| Aza-Michael Addition | Formation of the piperidine ring and control of stereochemistry. | researchgate.net |

Biomimetic Synthetic Strategies

The biosynthesis of this compound is closely linked to its precursor, lythranine. This compound can be formed from lythranine through a reaction with formalin, suggesting a biomimetic synthetic approach. jst.go.jp This relationship implies that a synthetic strategy mimicking this natural transformation could be a viable route to this compound, provided an efficient synthesis of lythranine is developed.

Design and Synthesis of this compound Derivatives and Analogues

Targeted Structural Modifications for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of a natural product is crucial for understanding its structure-activity relationship (SAR), which can lead to the development of analogues with improved biological properties. However, there is no specific information available in the provided search results detailing the targeted structural modifications of this compound for SAR studies.

Development of this compound Conjugates

While the field of bioconjugation has rapidly advanced, specific research on the development of this compound conjugates is not extensively documented in publicly available literature. However, the inherent chemical functionalities within the this compound scaffold and its close structural analogs, such as Lythranidine, offer clear opportunities for the synthesis of such conjugates. The primary sites for derivatization include the hydroxyl groups on the biphenyl (B1667301) moiety and the nitrogen atom within the piperidine ring system.

Potential Conjugation Strategies:

Esterification of Hydroxyl Groups: The phenolic hydroxyl groups are prime targets for esterification. This reaction can be used to attach a variety of molecules, including imaging agents, polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or cytotoxic drugs. The esterification can be achieved using activated carboxylic acids (e.g., acyl chlorides or anhydrides) or through coupling agents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This approach is a common strategy for modifying the properties of natural phenols. mdpi.comnih.govmdpi.com

Derivatization of the Piperidine Nitrogen: In precursors like Lythranidine where the piperidine nitrogen is a secondary amine, it serves as a nucleophilic handle for various modifications. purdue.edu It can be acylated, alkylated, or used in Michael additions to introduce linkers for conjugation. For this compound itself, which contains a tertiary amine within a bridged ring system, derivatization at the nitrogen is more challenging but could potentially be achieved through quaternization or oxidative methods. A variety of derivatization methods for amines are available, including the use of reagents like Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl, which could be adapted for linker attachment. nih.govresearchgate.net

The development of this compound conjugates would be a logical step towards harnessing its biological activity for targeted therapeutic or diagnostic applications. Future research in this area would likely focus on synthesizing and evaluating such conjugates to explore their potential in medicine.

Synthetic Methodologies for this compound Precursors and Building Blocks

The total synthesis of this compound and its congeners, particularly the closely related alkaloid Lythranidine, has been a subject of significant research. These syntheses provide a roadmap for the preparation of the key precursors and building blocks required to construct the complex macrocyclic and heterocyclic systems. The strategies often involve the separate synthesis of the aromatic biphenyl or diphenyl ether portion and the piperidine ring, followed by their coupling and subsequent cyclization.

Key synthetic challenges include the construction of the sterically hindered biaryl bond, the stereocontrolled formation of the substituted piperidine ring, and the macrocyclization to form the large ring characteristic of this alkaloid class.

Key Synthetic Reactions and Precursors:

Several powerful chemical reactions have been employed to assemble the core structures of this compound-type alkaloids:

Wittig Reaction: This reaction is instrumental in forming carbon-carbon double bonds and has been used to link precursor fragments. For instance, a dialdehyde (B1249045) precursor for the aromatic portion can be reacted with a phosphorus ylide derived from a piperidine building block to construct the backbone of the macrocycle. researchgate.netsci-hub.semasterorganicchemistry.comwikipedia.orgmnstate.edunih.gov

Aza-Michael Addition: The intramolecular aza-Michael addition is a key strategy for the stereocontrolled synthesis of the piperidine ring. ntu.edu.sgrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of the heterocyclic ring with defined stereochemistry. rsc.orgrsc.orgresearchgate.netnih.gov

Ring-Closing Metathesis (RCM): RCM, particularly of dienes or alkynes, is a powerful tool for the formation of large rings. acs.orgnih.gov In the synthesis of Lythranidine, a ring-closing alkyne metathesis has been successfully used to construct the macrocyclic framework, which is a central feature of this compound's structure. nih.govnih.govdrughunter.comresearchgate.net

Nitrone Cycloaddition: This cycloaddition reaction has been utilized as an alternative approach to construct the trans-2,6-disubstituted piperidine ring, another critical structural motif. rsc.org

The following table summarizes some of the key precursors and building blocks identified from the total syntheses of related alkaloids, which are directly applicable to the synthesis of this compound.

| Precursor/Building Block | Synthetic Utility | Key Methodologies |

| Substituted Biphenyl Dialdehyde | Forms the aromatic core of the macrocycle | Suzuki or Ullmann coupling to form the biaryl bond, followed by functional group manipulation to install aldehyde groups. |

| 2,6-Disubstituted Piperidine Derivatives | Serves as the core heterocyclic unit | Aza-Michael Addition, Nitrone Cycloaddition, Asymmetric allylation followed by cyclization. rsc.org |

| Diene or Diyne-Tethered Fragments | Precursors for macrocyclization | Assembled by coupling aromatic and piperidine-derived fragments using standard C-C bond-forming reactions (e.g., Wittig reaction). nih.gov |

| Phosphorus Ylides | Reagents for the Wittig reaction to form alkenes | Prepared from the corresponding phosphonium (B103445) salts, which are typically synthesized from an alkyl halide and triphenylphosphine. masterorganicchemistry.com |

These synthetic methodologies provide a versatile toolbox for accessing not only this compound itself but also a wide range of analogs for structure-activity relationship studies.

Molecular and Cellular Mechanisms of Lythramine S Biological Interactions

Identification and Characterization of Molecular Targets (e.g., Proteins, Nucleic Acids)

Identifying the specific molecular entities that a compound interacts with is fundamental to understanding its mechanism of action. This often involves assays that measure binding affinity and enzymatic modulation.

Receptor binding assays are crucial techniques used to study the interaction between a ligand (such as Lythramine) and a target protein (receptor) dokumen.pubnih.govdrexel.edudrugbank.com. These assays help identify compounds with high binding affinity and characterize binding kinetics, providing insights into the rates of association and dissociation, which are important for predicting potency and duration of action dokumen.pubdrugbank.com. Common methods include radioligand binding assays, where a radiolabeled known drug or ligand competes with the test compound for binding sites, and label-free techniques like Surface Plasmon Resonance (SPR) nih.govdrugbank.com. SPR, for instance, measures molecular binding interactions in real-time, providing direct feedback on kinetics and affinity nih.gov.

Currently, detailed research findings specifically identifying this compound's direct molecular targets through receptor binding assays or describing its precise ligand-target interactions are not extensively documented in the available scientific literature. Its complex pentacyclic structure and specific stereochemistry are recognized as contributing factors to its potential for molecular interactions vulcanchem.com.

Enzyme assays are designed to determine how a compound affects the activity of specific enzymes, either by inhibiting or activating them. This profiling helps to understand the compound's mode of interaction with the enzyme's catalytic site or other regulatory sites. Activity-based protein profiling (ABPP) is a valuable tool for assessing enzyme activity and inhibition within a cellular environment, offering advantages over classical biochemical assays.

Elucidation of Cellular Signaling Pathway Modulation

Understanding how a compound modulates cellular signaling pathways provides insights into its broader biological effects within a living system.

Cell-based assays are vital tools in drug discovery and basic life science research, as they measure various parameters in living or fixed cells, offering a more physiologically relevant context than biochemical assays researchgate.netmdpi.comchemistry-chemists.com. These assays can categorize bioactivity into areas such as cell proliferation, cell death, reporter gene activation, and cell signaling modulation researchgate.net. They are used to determine the biological activity (potency), mechanism of action, and potential toxicity of compounds researchgate.netchemistry-chemists.comepdf.pub. Techniques include measuring protein expression levels, often via Western blotting, or using reporter gene assays to detect the activation of specific signaling pathways researchgate.netchemistry-chemists.com.

Extracts of Lythrum salicaria, from which this compound is isolated, have demonstrated a range of in vitro bioactivities, including antioxidant, antimicrobial, and antitumoral effects nih.govresearchgate.netjkomor.orgresearchgate.net. These activities suggest that the plant's constituents, including alkaloids like this compound, may influence various cellular processes. However, specific in vitro cellular assay data solely attributed to this compound, detailing its impact on reporter gene activity or modulation of specific protein expression, are not explicitly reported in the provided information.

Mechanistic studies delve into how a compound impacts fundamental cellular processes critical for cell survival and function, such as cell cycle progression, programmed cell death (apoptosis), and cellular recycling (autophagy) scribd.com. Dysregulation of these processes is often implicated in various diseases, making them key targets for therapeutic intervention scribd.com. Assays like flow cytometry, Western blotting for key regulatory proteins (e.g., caspases for apoptosis, LC3-II for autophagy, cyclins for cell cycle), and morphological analyses are commonly employed chemistry-chemists.com.

While the broader plant extracts containing this compound have shown antitumoral activities, implying potential effects on cell cycle, apoptosis, or autophagy, specific mechanistic studies directly linking isolated this compound to the modulation of these cellular processes are not detailed in the available search results. Studies on other compounds have shown that they can induce cell cycle arrest, apoptosis, and autophagy, sometimes through the modulation of signaling pathways like AKT/mTOR.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are critical for understanding how modifications to a molecule's chemical structure influence its biological activity and physical properties, respectively. SAR aims to identify the chemical groups responsible for a target biological effect, enabling the modification of compound potency and selectivity. SPR, on the other hand, correlates a molecule's structure with its physical and chemical properties, such as solubility, stability, and permeability.

This compound exhibits a complex pentacyclic structure with distinct stereochemistry at four chiral centers and various functional groups, including a piperidine (B6355638) core, an acetate (B1210297) group, a methylene (B1212753) bridge, and a methoxy (B1213986) group vulcanchem.com. This complex architecture is considered important for its three-dimensional structure and potential molecular interactions, which would inherently influence its biological activities and chemical reactivity vulcanchem.com. This compound's close structural similarity to lythranidine (B1215154), differing in specific functional group modifications, suggests that comparative SAR studies could provide insights into their respective biological activities vulcanchem.com. However, detailed, quantitative SAR or SPR data specifically for this compound itself, outlining how specific structural changes affect its biological activity or properties, are not widely reported in the provided literature.

Data Tables

Due to the limited availability of specific quantitative data solely attributed to this compound's molecular and cellular interactions in the provided search results, interactive data tables with detailed research findings cannot be generated for this article. The existing literature primarily discusses this compound in the context of its isolation, structural characterization, or as a component of broader plant extracts with observed biological activities.

Correlating Structural Motifs with Biological Response and Selectivity

A piperidine core, characteristic of many alkaloids. vulcanchem.com

An acetate group esterified at the C-10 hydroxy position. vulcanchem.com

A methylene bridge connecting the C-9 hydroxy group to the piperidine nitrogen. vulcanchem.com

A methoxy group positioned at C-25. vulcanchem.com

A 3-hydroxy functional group. vulcanchem.com

Despite the structural insights, detailed research findings specifically correlating modifications within this compound's structural motifs to observed biological responses or selectivity profiles are not extensively documented in the current literature. Studies on Lythrum salicaria extracts, which contain this compound, have indicated broader biological activities such as antioxidant, antimicrobial, and antitumoral effects, but these are attributed to the complex mixture of phytochemicals present, not solely to this compound itself. nih.gov Therefore, specific data tables detailing this compound's SAR are not available from the provided sources.

Computational Modeling of Ligand-Target Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery and mechanistic studies, offering insights into how small molecules interact with biological targets at an atomic level. anu.edu.auwikipedia.org These methods can predict binding affinities, identify key interacting residues, and elucidate the dynamic behavior of ligand-protein complexes. rsc.orgnih.govnih.govmdpi.complos.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It involves searching for the optimal binding pose by minimizing the energy of the ligand-receptor complex, often using scoring functions to rank potential poses based on predicted binding affinity. anu.edu.aumdpi.com

Molecular Dynamics Simulations: MD simulations provide a time-dependent view of molecular interactions, allowing researchers to observe the conformational changes of both the ligand and the target, the stability of the complex, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) over time. rsc.orgplos.orgnih.govlammps.orgyoutube.com This dynamic perspective is crucial for understanding the true binding mechanism and selectivity. plos.org

While these computational approaches are widely applied to study various bioactive compounds and their targets, specific published research employing molecular docking or molecular dynamics simulations to investigate the ligand-target interactions of this compound has not been identified in the available scientific literature. The scarcity of detailed biological activity data for this compound may contribute to the limited application of these advanced computational methods for this particular compound. Future research in this area would be essential to fully elucidate the molecular and cellular mechanisms underlying this compound's potential biological activities.

Advanced Analytical Methodologies and Computational Approaches in Lythramine Research

Quantitative Analysis of Lythramine in Biological and Environmental Samples

Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its distribution and behavior.

While specific, detailed analytical assays for the quantitative analysis of this compound in biological and environmental samples are not extensively documented in publicly available literature, general approaches for alkaloid analysis are highly relevant nih.gov. High-performance liquid chromatography (HPLC) is a widely utilized technique for the separation and quantification of alkaloids, including those structurally similar to this compound nih.gov. HPLC methods can be coupled with various detectors, such as UV-Vis, fluorescence, or mass spectrometry, to enhance sensitivity and selectivity nih.govresearchgate.net.

The development of such assays typically involves rigorous method validation, adhering to guidelines that ensure the method is "fit-for-purpose" elementlabsolutions.comlabmanager.comchromatographyonline.comyoutube.com. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix elements elementlabsolutions.comeuropa.eu.

Accuracy: The closeness of agreement between the measured value and the true value, often assessed through recovery studies elementlabsolutions.comchromatographyonline.comeuropa.eu.

Precision: The degree of scatter between a series of measurements from multiple samplings of a homogeneous sample under prescribed conditions elementlabsolutions.comchromatographyonline.comeuropa.eu.

Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ) chromatographyonline.comeuropa.eusepscience.comoiml.orgchromatographyonline.com. LOD is the lowest concentration detectable, while LOQ is the lowest concentration quantifiable with acceptable precision and accuracy chromatographyonline.com. For HPLC, LOD can range from micrograms to attograms depending on the detection system researchgate.net.

Linearity: The ability to obtain test results directly proportional to the concentration of the analyte within a given range elementlabsolutions.comeuropa.eu.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com.

For sample preparation in biological matrices (e.g., plasma, tissues) and environmental samples (e.g., water, soil), techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate the analyte of interest while minimizing matrix interferences nih.govnih.govorganomation.commilestonesrl.compjoes.comresearchgate.net. Microwave-assisted extraction (MAE) is also a well-established technique for extracting various contaminants from different environmental matrices, offering advantages such as reduced extraction times and solvent consumption milestonesrl.com.

Comprehensive pharmacokinetic (PK) and metabolomic profiling studies for this compound in non-human biological systems are not detailed in the available literature. However, such studies are fundamental in drug discovery and natural product research to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound reactionbiology.comals.netallucent.comnih.gov.

In preclinical research, PK studies in animal models (e.g., mice, rats, dogs, rabbits) are conducted to determine how a compound moves through and is eliminated from the body europa.eureactionbiology.comals.netbiorxiv.org. These studies involve administering the compound via various routes and collecting biological samples such as whole blood, plasma, serum, tissues, and excreta (urine, feces) over time europa.eureactionbiology.com. Analysis of these samples helps characterize parameters like systemic exposure, half-life, and volume of distribution youtube.comreactionbiology.comnih.gov.

Metabolomic profiling, which involves the comprehensive analysis of metabolites within a biological system, can provide insights into the metabolic pathways affected by or involved in the transformation of this compound nih.govlcms.cz. Untargeted metabolomics aims to analyze all detectable metabolites, while targeted metabolomics focuses on specific predefined metabolites lcms.cz. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary platforms for metabolomics, with nuclear magnetic resonance (NMR) also being used lcms.cz. Proper sample collection and storage (e.g., flash-freezing, storage at -80 °C) are critical to preserve metabolite integrity and prevent degradation lcms.cz.

Integration of Hyphenated Analytical Techniques

Hyphenated techniques combine two or more analytical methods, offering enhanced separation power and structural elucidation capabilities.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful hyphenated technique combines the separation efficiency of liquid chromatography (often HPLC or UHPLC) with the structural elucidation capabilities of NMR spectroscopy pjoes.comshimadzu.co.kr. LC-NMR is particularly valuable for analyzing complex mixtures, such as natural product extracts, as it allows for the direct identification and quantification of separated components without the need for laborious isolation steps pjoes.comshimadzu.co.kr. A significant advantage of LC-NMR is its ability to distinguish between structural, conformational, or optical isomers, providing detailed structural information pjoes.com. It can be operated in continuous-flow, stopped-flow, or time-sliced acquisition modes, with advancements like cryogenic probes enhancing sensitivity nih.govshimadzu.co.kr. While no specific LC-NMR data for this compound is available, this technique would be instrumental in identifying its potential metabolites or related compounds in complex biological or environmental matrices.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS integrates liquid chromatography with tandem mass spectrometry, offering superior sensitivity and specificity for both qualitative and quantitative analysis creative-proteomics.com. This technique is highly effective for identifying unknown compounds and quantifying trace components in complex samples, including biological matrices creative-proteomics.com. The tandem mass spectrometry (MS/MS) component allows for the fragmentation of precursor ions, yielding characteristic fragment ion patterns that provide detailed structural information creative-proteomics.comnih.govnih.gov. This fragmentation data is crucial for the unambiguous identification of metabolites and for distinguishing between isobaric compounds that may have similar molecular weights but different structures shimadzu.co.krcreative-proteomics.com. Optimization of MS/MS parameters, such as decluster potential and ion source temperature, is critical to control in-source fragmentation and preserve analyte integrity usp.org.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique that combines the high-resolution separation capabilities of capillary electrophoresis with the sensitive detection and structural information provided by mass spectrometry lcms.cznih.gov. CE-MS is particularly well-suited for the analysis of polar and charged metabolites, which may be challenging for other chromatographic methods lcms.cz. While specific applications of CE-MS for this compound are not reported, its utility in metabolomics for analyzing complex mixtures of charged compounds suggests its potential for this compound and its derivatives, especially if they are present in ionic forms in biological or environmental samples.

Computational Chemistry and Molecular Informatics

Computational chemistry and molecular informatics play an increasingly important role in understanding the properties, behavior, and potential biological activities of chemical compounds. These approaches can complement experimental studies by providing theoretical insights and guiding further research.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties researchgate.netusp.orgnih.gov. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or uncharacterized compounds based on their molecular descriptors (e.g., hydrophobicity, electrostatic properties, hydrogen bond donor/acceptor counts) researchgate.netnih.gov. While no specific QSAR studies focusing on this compound were found, this methodology could be applied to predict its potential biological activities or physicochemical properties by comparing it to structurally similar alkaloids with known data.

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand, e.g., this compound) when bound to a macromolecule (receptor, e.g., a protein) nih.govanu.edu.aumdpi.com. It helps in understanding the binding affinities and intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonding) between a compound and its potential biological targets nih.govmdpi.com. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into the flexibility of the ligand-receptor complex and the stability of binding interactions anu.edu.aumdpi.com. Although direct molecular docking or MD simulation studies on this compound are not reported, these techniques could be invaluable for exploring its potential mechanisms of action by predicting its interactions with various biological targets, given its complex pentacyclic structure and potential biological activities vulcanchem.com.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, rooted in quantum mechanics, are powerful tools for investigating the electronic structure, bonding, and reactivity of molecules at an atomic and subatomic level. manchester.ac.ukscm.comnumberanalytics.com These methods solve the Schrödinger equation for a given system, providing highly accurate descriptions of molecular properties. numberanalytics.com Common QM approaches include Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods like Configuration Interaction (CI) and Coupled Cluster (CC). scm.comnumberanalytics.com

For this compound, QM calculations could be employed to:

Elucidate Electronic Distribution: Determine the precise electron density distribution within the complex cyclophane and piperidine (B6355638) ring systems, identifying regions of high and low electron density, which are crucial for understanding chemical reactivity. manchester.ac.ukscm.com

Analyze Spectroscopic Properties: Predict and interpret various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. This can aid in the structural elucidation and confirmation of this compound and its derivatives. scm.comnumberanalytics.com

Investigate Reaction Mechanisms: Study potential reaction pathways, transition states, and activation energies for chemical transformations involving this compound. This would provide insights into its synthesis, degradation, or potential biological reactions. manchester.ac.uknumberanalytics.comuniv-reims.fr

Assess Conformational Preferences: While MD simulations are generally preferred for larger-scale conformational sampling, QM calculations can provide highly accurate relative energies and geometries of different conformers, especially for critical dihedral angles or ring puckering within this compound's core structure.

Detailed Research Findings and Data Tables: Specific detailed research findings or data tables derived from QM calculations solely focused on this compound were not found in the current search. However, such studies would typically present data on optimized geometries (bond lengths, angles), atomic charges, frontier molecular orbitals (HOMO/LUMO energies and distributions), and calculated spectroscopic parameters.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Binding

Molecular Dynamics (MD) simulations use classical mechanics to model the time-dependent behavior of atoms and molecules, providing insights into their dynamic properties and conformational landscapes. nih.govmpg.demdpi.com By simulating the movement of atoms over time, MD can reveal how a molecule explores different conformations and interacts with its environment or other molecules. nih.govmdpi.com

In the context of this compound, MD simulations could be instrumental in:

Conformational Sampling: Exploring the vast conformational space of this compound, particularly given its flexible cyclophane and piperidine rings. This would help identify stable conformers and understand their interconversion pathways. mpg.deunibas.ch

Ligand Binding Studies: If this compound were to be considered as a potential ligand or a target for other molecules, MD simulations could investigate its binding to proteins or other biomolecules. This involves simulating the dynamic interactions, assessing binding modes, and potentially estimating binding free energies. nih.govmpg.demdpi.comunibas.chnih.gov

Solvation Effects: Studying the interactions of this compound with solvent molecules (e.g., water) to understand its solvation properties, which are crucial for its behavior in biological systems or solution-phase reactions. unibas.ch

Allosteric Mechanisms: If this compound were to interact with a protein, MD could probe potential allosteric effects, where binding at one site influences activity at another distant site by inducing conformational changes in the protein. nih.gov

Detailed Research Findings and Data Tables: No specific detailed research findings or data tables from MD simulations focused solely on this compound were identified in the current search. Typical data from MD simulations would include root-mean-square deviation (RMSD) plots over time, radius of gyration, hydrogen bond analysis, and conformational population distributions.

Chemoinformatics for Chemical Space Exploration and Library Design

Chemoinformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry, particularly in drug discovery and materials science. nih.govrjeid.com It involves the use of computers to manage, analyze, and apply chemical information. Key aspects include chemical representation, molecular descriptors, chemical space exploration, and the design of chemical libraries. nih.govmpg.denih.gov

For this compound and its derivatives, chemoinformatics approaches could be utilized to:

Chemical Space Exploration: Map the "chemical space" around this compound, identifying structurally similar compounds or potential derivatives that could possess altered or enhanced properties. This involves generating and analyzing large virtual libraries. mpg.denih.gov

Molecular Descriptor Calculation: Compute various molecular descriptors (e.g., topological, electronic, physicochemical) for this compound and its analogs. These descriptors quantify structural features and are used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) studies. nih.gov

Similarity and Diversity Analysis: Compare this compound to existing compound databases to identify similar natural products or synthetic compounds. This can also involve designing diverse libraries of this compound-like molecules for screening purposes. nih.govnih.gov

Library Design: Guide the rational design of targeted or diverse chemical libraries based on the this compound scaffold, optimizing for specific properties such as synthetic accessibility or predicted biological activity. rjeid.commpg.denih.gov

Detailed Research Findings and Data Tables: No specific detailed research findings or data tables from chemoinformatics analyses focused solely on this compound were found in the current search. Chemoinformatics data tables would typically include molecular descriptors, similarity scores, and chemical space distribution maps.

Future Trajectories and Unexplored Frontiers in Lythramine Research

Ecological Roles and Interactions of Lythramine in Natural Ecosystems

The presence of this compound as a secondary metabolite in plants suggests potential involvement in complex ecological interactions. Secondary metabolites are compounds not directly essential for plant growth and development but often play crucial roles in their interactions with the environment. libretexts.orgresearchgate.net

Allelopathic Effects and Plant-Microbe Interactions

Allelopathy, defined as the chemical interactions between plants or between plants and microorganisms, involves the release of secondary metabolites (allelochemicals) by a donor plant that can influence the growth and development of neighboring organisms, either beneficially or detrimentally. researchgate.netbiorxiv.orgfrontiersin.org As an alkaloid, this compound belongs to a class of compounds known to function as allelochemicals. nih.govresearchgate.net

The intricate interplay between plants and soil microbial communities is increasingly recognized as a significant factor in determining the outcome of allelopathic interactions. Soil microbes can profoundly affect the concentration and activity of allelochemicals in the soil environment. nih.gov Furthermore, plant-associated microbes can influence plant fitness, and allelochemicals may disrupt a competitor's ability to establish a healthy root or rhizosphere microbiome, thereby contributing to allelopathic effects. researchgate.net Future research could investigate whether this compound exhibits specific allelopathic properties, influencing the germination or growth of co-occurring plant species, and how its activity is modulated by rhizosphere microbial communities.

Defense Mechanisms Against Herbivory

Plants have evolved diverse strategies to defend against herbivores, encompassing both mechanical barriers and chemical deterrents. libretexts.orgnih.govwikipedia.org Secondary metabolites, including alkaloids, are key components of a plant's chemical defense arsenal. libretexts.orgresearchgate.netnih.gov These compounds can act as repellents or toxins, or reduce the digestibility of plant tissues for herbivores. libretexts.orgwikipedia.org Alkaloids, in particular, are known to deter predators through noxious odors, repellent tastes, or by causing physiological effects like stimulation or lethargy upon ingestion. libretexts.org

Given that this compound is a piperidine (B6355638) alkaloid, it is plausible that it contributes to the defense mechanisms of Lythrum species against herbivory. nih.gov While the general role of alkaloids in plant defense is well-documented, specific studies detailing this compound's direct involvement in deterring herbivores or its precise mechanisms of action in this context represent an important area for future investigation. Plants can also employ indirect defenses, such as releasing volatile organic compounds (VOCs) that attract the natural enemies of herbivores. nih.govwikipedia.orgscielo.org.pe Exploring whether this compound or its metabolic precursors are involved in such indirect defense strategies could reveal novel ecological insights.

Sustainable Production and Biocatalytic Approaches

The increasing interest in natural products for various applications necessitates the development of sustainable and efficient production methods.

Bioprospecting for High-Yield this compound Sources

Bioprospecting involves the systematic search for novel compounds and genetic resources from biological sources. mdpi.com this compound has been isolated from Lythrum anceps and Lythrum salicaria, indicating these plants as natural sources. wikipedia.orgjkomor.org Future bioprospecting efforts could focus on identifying specific genotypes or environmental conditions that lead to higher yields of this compound in these or other related plant species. Optimizing cultivation practices for Lythrum species to enhance this compound biosynthesis could also be a valuable direction. The broader field of bioprospecting also considers diverse biological reservoirs, such as marine plankton, for their immense chemical diversity, though specific high-yield sources for this compound beyond its known plant origins have not been identified. mdpi.com

Engineered Biosynthesis in Heterologous Hosts

Engineered biosynthesis in heterologous hosts represents a powerful approach for the sustainable and scalable production of complex natural products like this compound. This strategy involves transferring and expressing the biosynthetic gene clusters responsible for a compound's production into a more amenable host organism, such as Escherichia coli or yeast. sci-hub.semdpi.comnih.govnih.gov This approach can overcome limitations associated with low productivity in native producers, challenges in cultivation, or difficulties in chemical synthesis. nih.gov

Advances in synthetic biology and metabolic engineering provide tools to optimize metabolic pathways within these hosts, enhance precursor supply, and even generate novel analogs of the natural product through targeted modifications. mdpi.comnih.gov While the engineered biosynthesis of various alkaloids has seen significant progress, specific efforts to reconstruct and optimize the this compound biosynthetic pathway in heterologous hosts are an emerging frontier. Success in this area could lead to a more controlled, efficient, and environmentally friendly method for this compound production.

Advanced Materials Science Applications

The exploration of natural compounds for applications in advanced materials science is a rapidly evolving field. While some plant extracts, such as those from Lythrum salicaria, have been utilized in the green synthesis of nanomaterials like silver nanoparticles, direct applications of the isolated chemical compound this compound itself in advanced materials science have not been extensively documented in current research. mdpi.comresearchgate.net Future investigations could explore this compound's potential as a building block for novel polymers, its use in functional coatings, or its incorporation into composite materials, leveraging its unique chemical structure and properties.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Understanding

The integration of 'omics' technologies—genomics, proteomics, and metabolomics—provides a powerful and holistic approach to unravel complex biological systems by analyzing biological molecules on a large scale metabolon.comhumanspecificresearch.org. While current literature does not detail specific studies applying these technologies directly to this compound, their utility in broader chemical biology and natural product research suggests a clear future trajectory for understanding this compound.

Genomics involves the study of an organism's entire genetic material (DNA) humanspecificresearch.orgisaaa.org. In the context of this compound, genomic studies could investigate how exposure to the compound influences gene expression patterns within a biological system. This could involve transcriptomics, which measures RNA levels to understand active genes under specific conditions, thereby elucidating gene regulation and cellular responses metabolon.comisaaa.orgfrontlinegenomics.com. For instance, researchers could identify specific genes or pathways whose transcription is upregulated or downregulated in response to this compound, providing initial clues about its mechanism of action or cellular targets.

Proteomics is the large-scale study of proteins, including their structures, functions, and interactions humanspecificresearch.orgisaaa.orgfrontlinegenomics.com. Applying proteomics to this compound research could involve identifying proteins whose abundance or post-translational modifications change upon this compound exposure. This could reveal direct protein targets of this compound or proteins involved in cellular responses to the compound. Proteomics can also be used to develop protein-network maps, illustrating interactions among proteins within a living system isaaa.org. Such studies could pinpoint specific signaling pathways modulated by this compound, offering insights into its cellular effects.

Metabolomics , often considered the most complete representation of phenotype at any given moment, involves the comprehensive analysis of all small molecules (metabolites) within a cell, tissue, or organism metabolon.comisaaa.orgfrontlinegenomics.com. For this compound, metabolomics could provide a snapshot of the metabolic state of cells or organisms treated with the compound. This could reveal how this compound interacts with metabolic pathways, whether it acts as a substrate, an inhibitor of certain enzymes, or a modulator of metabolic flux. Identifying changes in metabolite profiles could offer direct evidence of its biochemical impact and potential physiological effects.

Design and Development of Novel Chemical Probes and Tools for Biological Research

Chemical probes are highly validated, selective, and cell-active small-molecule reagents designed to decipher the biology of their specific targets eubopen.orgnih.govnih.gov. They are invaluable tools for exploring protein function, biological mechanisms, and validating targets for drug discovery nih.govnih.gov. As with 'omics' technologies, there is no specific literature detailing the development of this compound or its derivatives as chemical probes. However, given this compound's complex alkaloid structure, it presents an intriguing scaffold for the design of novel biological tools.

The development of chemical probes based on this compound would involve rigorous characterization to ensure potency, selectivity, and on-target engagement within biological systems nih.gov. This process typically includes:

Structure-Activity Relationship (SAR) Studies : Elucidating how modifications to this compound's pentacyclic structure (e.g., its piperidine core, acetate (B1210297) group, methylene (B1212753) bridge, or methoxy (B1213986) group) vulcanchem.com affect its binding affinity and selectivity for potential biological targets. This would involve synthesizing various derivatives and testing their interactions with a panel of proteins or enzymes.

Target Identification : If this compound exhibits promising biological activity, chemical probes could be designed to identify its direct molecular targets. This might involve affinity-based probes, where this compound is modified with a tag (e.g., biotin) to pull down interacting proteins, or activity-based protein profiling (ABPP) probes for enzyme targets mdpi.com.

Mechanism of Action Elucidation : Once a target is identified, this compound-derived probes could be used to dissect the precise mechanism by which the compound modulates its target's function, whether as an inhibitor, activator, or allosteric modulator nih.gov.

Development of Inactive Controls : High-quality chemical probes are often accompanied by structurally similar inactive negative control compounds to validate on-target effects eubopen.org. Designing such controls for this compound derivatives would be crucial for robust biological experimentation.

The intricate and unique pentacyclic framework of this compound, characteristic of Lythrum alkaloids wikipedia.orgvulcanchem.com, suggests the potential for novel bioactivities. By systematically designing and developing this compound-based chemical probes, researchers could uncover previously unknown biological pathways modulated by this compound, providing valuable tools for basic biological research and potentially serving as starting points for medicinal chemistry campaigns eubopen.orgnih.gov. This represents a significant unexplored frontier for this compound research, moving beyond structural characterization to functional elucidation in living systems.

Retrosynthesis Analysis